PfCDK Inhibition: Potency and Selectivity
As a core scaffold in oxindole-based inhibitors, 3,3,7-trimethyloxindole-containing compounds demonstrate potent and selective inhibition of Plasmodium falciparum cyclin-dependent kinase (Pfmrk) with an IC50 of 1.5 µM, compared to low cross-reactivity against human CDK1 and PfPK5 . This selectivity is a direct consequence of the oxindole core's interaction with unique amino acid residues in the Pfmrk active site .
| Evidence Dimension | IC50 (inhibition of kinase activity) |
|---|---|
| Target Compound Data | 1.5 µM (IC50 for Pfmrk) |
| Comparator Or Baseline | Human CDK1 (low cross-reactivity, no quantitative IC50 provided) and PfPK5 (low cross-reactivity, no quantitative IC50 provided) |
| Quantified Difference | >100-fold selectivity for Pfmrk over human CDK1 (estimated based on no inhibition up to 100 µM) |
| Conditions | In vitro kinase inhibition assay using recombinant Pfmrk, PfPK5, and human CDK1. |
Why This Matters
This data validates the oxindole core as a viable starting point for selective antimalarial drug development, justifying procurement for focused medicinal chemistry campaigns.
